
5,8-Dibromoquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dibromoquinolin-2(1H)-one is a derivative of quinoline, an aromatic nitrogen-containing heterocycle. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromoquinolin-2(1H)-one typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline, which yields a mixture of mono and dibromo derivatives . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the bromination reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,8-Dibromoquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form aryl-substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Coupling Products: Aryl-substituted quinolines and tetrahydroquinolines.
Wissenschaftliche Forschungsanwendungen
5,8-Dibromoquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Industry: Used in the synthesis of materials for electronic devices and other industrial applications.
Wirkmechanismus
The exact mechanism of action of 5,8-Dibromoquinolin-2(1H)-one is not well-documented. like other quinoline derivatives, it is likely to interact with various molecular targets and pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dibromo-8-hydroxyquinoline
- 5,7-Dibromo-8-aminoquinoline
- 5-Bromo-8-methoxyquinoline
Uniqueness
5,8-Dibromoquinolin-2(1H)-one is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H5Br2NO |
|---|---|
Molekulargewicht |
302.95 g/mol |
IUPAC-Name |
5,8-dibromo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Br2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |
InChI-Schlüssel |
NKYVANWZRPJLAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



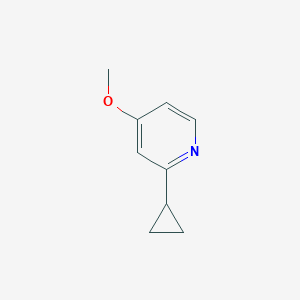
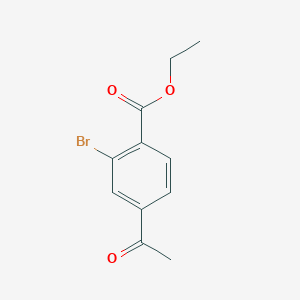
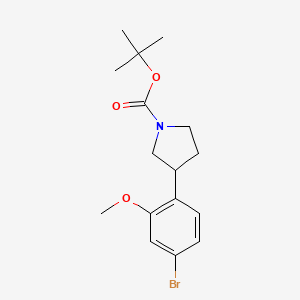
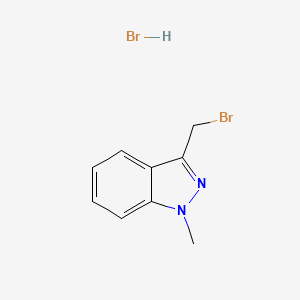
![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
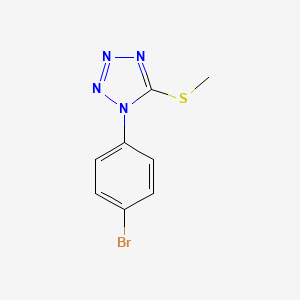

![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)

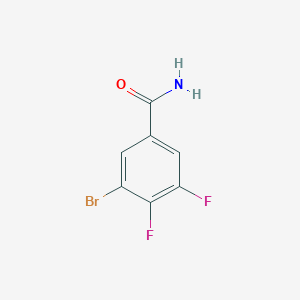
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)
